4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid
Overview
Description
“4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” is a chemical compound . It is a derivative of benzoic acid, with a tetrazole and phenyl group attached to the benzene ring .
Synthesis Analysis
A series of 4-[{2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The compounds were screened for their antibacterial, anticancer, and anti-TB activities . In addition, in silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .
Molecular Structure Analysis
The molecular structure of “4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” involves a tetrazole moiety, which is a bioisostere of the carboxylic acid group . This can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Chemical Reactions Analysis
The synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . Compound 6g had the lowest binding energy of -10.3 kcal/mol and five hydrogen bonds with amino acid residues (ASP168, PHE169, GLU71, PHE169, and SER32) .
Physical And Chemical Properties Analysis
The molecular formula of “4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid” is C14H10N4O2, and its molecular weight is 266.25 .
Scientific Research Applications
Treatment of Hypertension
Summary of the Application
Valsartan is widely used as a pharmaceutical agent in antihypertensive therapy . It is an active drug beneficially used in the treatment of cardiovascular diseases such as heart failure, myocardial infarction, and hypertension through blocking Angiotensin II type 1 receptor .
Methods of Application
The synthesis of Valsartan was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl. The key step involved tetrazole ring formation catalyzed by Lewis acid .
Results or Outcomes
Valsartan has been prescribed for the treatment of hypertension since 1996. It is commercially available in the market under the brand name DIOVAN™ and is a generic medication. In 2016, it was on the top 100 most prescribed drugs in the United States of America, with more than 8 million prescriptions .
Continuous Synthesis of Valsartan Precursor
Summary of the Application
Valsartan is a potent, orally active angiotensin II receptor blocker and is widely used in the treatment of hypertension and chronic heart failure . A continuous synthesis approach for a late-stage precursor of Valsartan has been developed .
Methods of Application
The applied synthetic route involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis. After optimization of the individual steps in batch, they were successfully transferred to continuous flow processes employing different reactor designs .
Results or Outcomes
Using the developed multistep continuous setup, the targeted Valsartan precursor was obtained with up to 96% overall yield .
Drug Delivery System
Summary of the Application
Pullulan nanoparticles loaded with Valsartan have been investigated for potential applications in the delivery of cardiovascular agents .
Methods of Application
The research aimed to investigate the potential of pullulan for the production of nanoparticles with applications in the delivery of cardiovascular agents. To this end, Valsartan was used as a model cardiovascular drug .
Results or Outcomes
The study is still ongoing, and the results are yet to be published .
properties
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWIVMZUYOXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881090 | |
Record name | Valsartan acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |
CAS RN |
164265-78-5 | |
Record name | Valsartan acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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